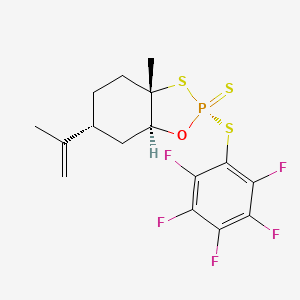
(-)-psi Reagent
説明
(-)-psi Reagent is a useful research compound. Its molecular formula is C16H16F5OPS3 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-psi Reagent suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-psi Reagent including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Persistent Scatterer Interferometry (PSI) in Earth Surface Monitoring : PSI, a radar-based technique, is effective in measuring and monitoring Earth surface displacements over time. This technique plays a crucial role in various geoscientific applications, including the monitoring of slow and uniform movements, as well as fast and nonuniform movements in specific environments like deep-level mining areas (Crosetto et al., 2016).
Porous Silicon (pSi) in Biosensor Development : pSi is a nanostructured material with significant potential in biosensor development due to its remarkable optical properties, large internal surface area, and versatile surface chemistry. It has been used in various optical and electrochemical transducers for biomedical diagnostics, environmental monitoring, and food quality control (Jane et al., 2009).
PSI Techniques in Plasma-Material Interaction Studies : The PSI-2 linear plasma device is utilized for research in fusion reactor-relevant plasma-material interactions. This research contributes to the development of components and operational regimes for the JULE-PSI device, which is intended for studying radioactive and toxic samples (Kreter et al., 2015).
Porous Silicon (PSi) in Chemical and Biological Sensing : PSi's unique properties make it a promising candidate for chemical and biosensing applications. Its electrical and optical properties change upon adsorption of molecules into the pores, enabling sensitive and convenient measurement approaches (Harraz, 2014).
Porous Silicon Nanoparticles in Biomedical Applications : PSi nanoparticles are gaining attention for their use in drug delivery, diagnostics, and therapy. Their biocompatibility and biodegradability make them suitable for delivering therapeutic agents and tracking their distribution in vivo (Santos et al., 2014).
Application of PSI in Landslide Susceptibility Modeling : PSI techniques are utilized to detect and monitor landslides, assisting in the creation of statistical models for landslide susceptibility. This approach provides effective and low-cost tools for assessing landslide risks (Piacentini et al., 2015).
特性
IUPAC Name |
(2S,3aS,6R,7aS)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYCUYPOHPPYAS-XYBLESJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H](C1)O[P@](=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F5OPS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-psi Reagent | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



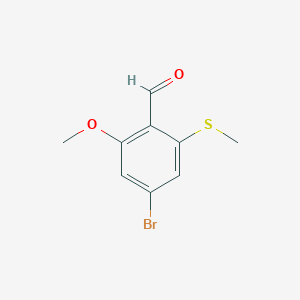
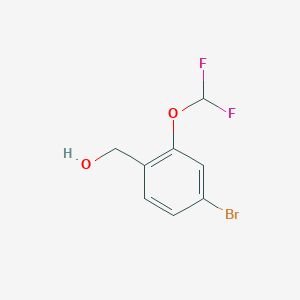

![(5R)-5H,6H,7H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride](/img/structure/B8227285.png)
![6'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8227292.png)
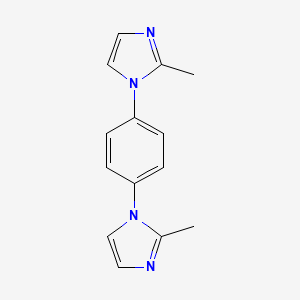
![2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8227308.png)
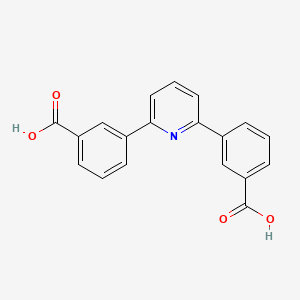

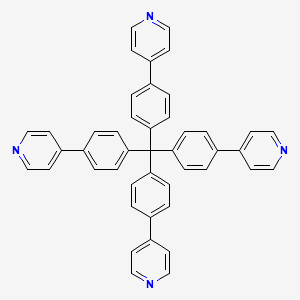

![1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B8227350.png)
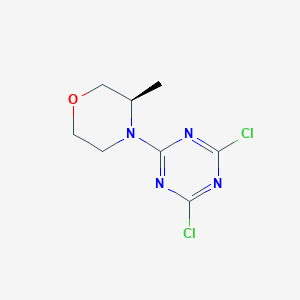
![2-(5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B8227372.png)